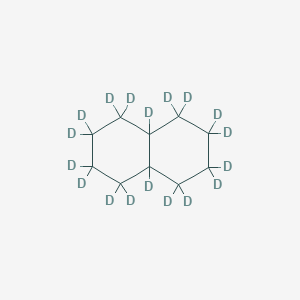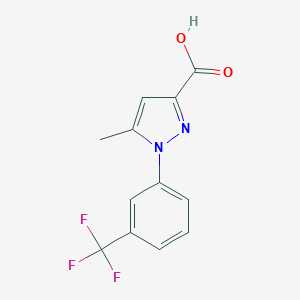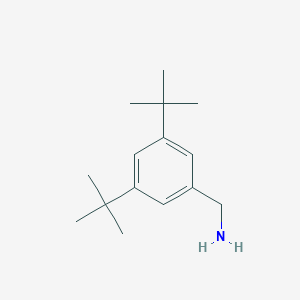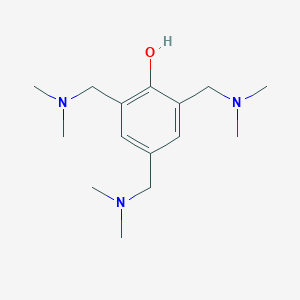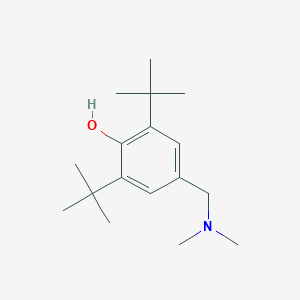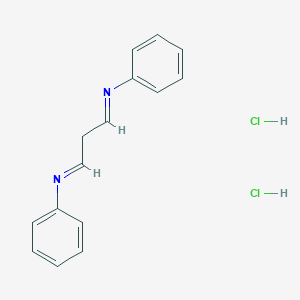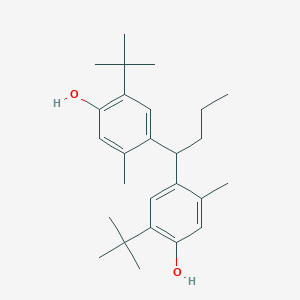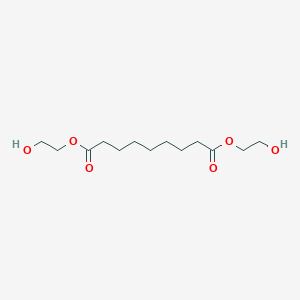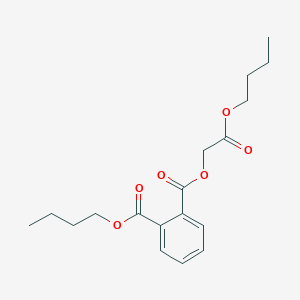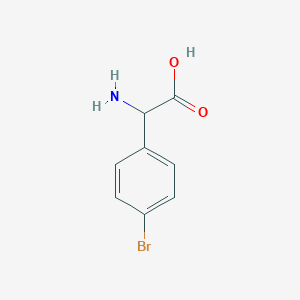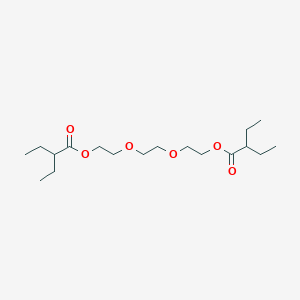
Triethylene glycol bis(2-ethylbutyrate)
説明
Triethylene glycol bis(2-ethylbutyrate) is an ester that is commonly used in scientific research for its unique properties. It is a clear, colorless liquid that is soluble in water and has a mild odor. This compound is widely used in the laboratory for various applications, including as a solvent, plasticizer, and surfactant. In
科学的研究の応用
Polymer Synthesis and Characterization:
- Triethylene glycol reacts with other compounds to form polymeric azoinitiators, suitable for synthesizing telechelics (Walz, Bömer, & Heitz, 1977).
- It is used in synthesizing oligomeric gold(I) acetylide complexes, which form macrocyclic digold(I) complexes. These complexes have potential applications in cation binding (Mohr & Puddephatt, 2004).
- In polymer electrolytes, hyperbranched polymers based on triethylene glycol demonstrate properties such as ionic conductivity, thermal stability, and electrochemical stability, making them suitable for applications in areas like energy storage (Itoh et al., 2001).
Materials Science and Engineering:
- Its derivatives are used in the copolymerization processes in dental composites, influencing the properties of the final material (Lovell et al., 1999).
- A study demonstrated the relationship between the structure and properties of polymer networks based on triethylene glycol derivatives, providing insights into mechanical properties like flexural strength and hardness, relevant to dental materials (Barszczewska-Rybarek & Jurczyk, 2015).
Chemical Synthesis and Applications:
- Triethylene glycol is involved in the depolymerization of polyethylene terephthalate (PET) wastes, which is significant for recycling and sustainability efforts (Mansour & Ikladious, 2002).
- It is used in synthesizing new compounds like triethylene glycol bis(alkyl phosphate)s, which have potential as complexing agents for metal cations, relevant in fields like metallurgy and environmental remediation (Novoměstská et al., 2001).
特性
CAS番号 |
95-08-9 |
|---|---|
製品名 |
Triethylene glycol bis(2-ethylbutyrate) |
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC名 |
2-[2-[2-(2-ethylbutanoyloxy)ethoxy]ethoxy]ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C18H34O6/c1-5-15(6-2)17(19)23-13-11-21-9-10-22-12-14-24-18(20)16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
InChIキー |
JEYLQCXBYFQJRO-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
正規SMILES |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
沸点 |
300 °C |
Color/Form |
LIGHT-COLORED LIQUID |
密度 |
0.9946 at 68 °F (USCG, 1999) 0.9946 @ 20 °C/20 °C |
引火点 |
385 °F (USCG, 1999) 385 °F |
melting_point |
-10 °C |
その他のCAS番号 |
95-08-9 |
物理的記述 |
Triethylene glycol di-(2-ethylbutyrate) is a light colored liquid. (USCG, 1999) |
溶解性 |
0.02% BY WT IN WATER @ 20 °C |
蒸気圧 |
5.8 MM HG @ 200 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



